molecular formula C40H54Cl4F6N14O6 B565787 Brilacidin tetrahydrochloride CAS No. 1224095-99-1

Brilacidin tetrahydrochloride

Cat. No. B565787
CAS RN: 1224095-99-1
M. Wt: 1082.754
InChI Key: QTHBCQCKYVOFDR-PIJQHSLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brilacidin tetrahydrochloride is under investigation for the supportive care of Mucositis, Stomatitis, Mouth Diseases, and Head and Neck Neoplasms .


Synthesis Analysis

Brilacidin is a synthetic, non-peptide, defensin-mimetic with an amphiphilic structure . It exhibits broad-spectrum anti-microbial activities and has demonstrated efficacy in treating Acute Bacterial Skin and Skin Structure Infections (ABSSSI) in Phase 2 clinical trials as an intravenous agent .


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as aromatic anilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Chemical Reactions Analysis

Brilacidin has demonstrated potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture . It has also shown synergistic antiviral activity when combined with remdesivir .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C40H54Cl4F6N14O6 . Its molecular weight is 1082.7 g/mol .

Scientific Research Applications

  • Antibacterial Agent Against Gram-Positive and Gram-Negative Pathogens : Brilacidin has shown potent bactericidal activity against drug-resistant and susceptible strains of multiple Gram-negative and Gram-positive pathogens. It causes membrane depolarization in Staphylococcus aureus and demonstrates a global response correlated to treatments like daptomycin and the antimicrobial peptide LL37. This includes abrogation of cell wall and membrane functions, indicating a multifaceted mechanism of action (Mensa et al., 2014).

  • Broad-Spectrum Antiviral Activity Against Coronaviruses : Brilacidin has shown effectiveness against multiple human coronaviruses, including SARS-CoV-2. It exhibits a dual antiviral mechanism, including virucidal activity and binding to coronavirus attachment factor heparan sulfate proteoglycans (HSPGs) on the host cell surface. This suggests its potential as a broad-spectrum antiviral agent (Hu et al., 2022).

  • Inhibition of SARS-CoV-2 Infection by Blocking Viral Entry : Research indicates that brilacidin inhibits SARS-CoV-2 infection by blocking viral entry, without affecting post-entry stages. It's active against SARS-CoV-2 variants, suggesting its applicability in treating COVID-19 and related coronavirus infections (Xu et al., 2022).

  • Ocular Anti-Infective Properties : Brilacidin has been evaluated for its efficacy as an ocular anti-infective, particularly against methicillin-resistant Staphylococcus aureus (MRSA) in keratitis models. Its Gram-positive in vitro activity and minimal irritation to the eye make it a promising candidate for ocular infections (Kowalski et al., 2016).

  • Application in Oral Health : An oral rinse containing brilacidin acts as a defensin mimetic with antimicrobial and anti-mucositic activities. It binds to and disrupts bacterial cell membranes, which inhibits bacterial activity and may help prevent or treat radiation-induced mucositis (2020).

  • Synergistic Effects with Other Antiviral Agents : Brilacidin has demonstrated synergistic antiviral activity when combined with remdesivir, a known antiviral medication. This suggests its potential use in combination therapies for enhanced effectiveness against viral infections, particularly coronaviruses (Bakovic et al., 2021).

  • Potentiation of Antifungal Agents : Brilacidin has been found to potentiate the activity of antifungal drugs like caspofungin against human pathogenic fungi. It converts caspofungin into a fungicidal drug and enhances its efficacy in controlling biofilm growth of fungi, such as A. fumigatus (Reis et al., 2022).

Mechanism of Action

Target of Action

Brilacidin tetrahydrochloride is a synthetic small molecule modeled after host defense peptides (HDPs), also known as antimicrobial peptides . It is designed to mimic the biological properties of these peptides, which are part of the innate immune response and are common to most higher forms of life . Brilacidin primarily targets bacterial cell membranes , and it also inhibits PDE4, a predominant phosphodiesterase expressed in neutrophils, T cells, macrophages, and keratinocytes . Moreover, it has been found to bind to the coronavirus attachment factor HSPGs on the host cell surface .

Mode of Action

Brilacidin works by disrupting bacterial cell membranes, mimicking defensins that play a role in innate immunity . It selectively targets bacteria, directly and rapidly disrupting their membranes, resulting in the bacteria’s death . Its inhibition of PDE4 leads to an increase in the intracellular cAMP concentration, thereby reducing the production of pro-inflammatory mediators and increasing anti-inflammatory mediators .

Biochemical Pathways

Brilacidin affects the cell membrane organization and the cell wall integrity pathway, as well as calcium metabolism . It also impacts the early steps of the viral infectious cycle, leading to inhibition of viral load .

Pharmacokinetics

It has been noted that the ic50 and ic90 values for brilacidin observed in the calu-3 cell line are well below clinically achievable concentrations based on pharmacokinetics observed in phase 2 clinical trials with brilacidin for the treatment of acute bacterial skin and skin structure infections (absssi) .

Result of Action

Brilacidin has potent Gram-positive activity and Gram-negative coverage, and is highly effective in treating the ‘superbug’ methicillin-resistant Staphylococcus aureus (MRSA) . It has low cytotoxicity against mammalian cells . It also demonstrates potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture .

Action Environment

It is known that the inhibitory potential of brilacidin against the viruses tested in a study was dependent on the dosing strategy, which necessitated compound addition pre- and post-infection . The inhibitory activity of brilacidin was only modest in the context of the non-enveloped Picornavirus Echovirus, suggesting brilacidin may be less potent against non-enveloped viruses .

Future Directions

Brilacidin has shown promising results in inhibiting SARS-CoV-2 infection . It has a dual antiviral mechanism of action including virucidal activity and binding to coronavirus attachment factor HSPGs on the host cell surface . This suggests that Brilacidin could potentially be used as a broad-spectrum antiviral for coronaviruses including SARS-CoV-2 .

Biochemical Analysis

Biochemical Properties

Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .

properties

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHBCQCKYVOFDR-PIJQHSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54Cl4F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153595
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1082.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1224095-99-1
Record name Brilacidin tetrahydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BRILACIDIN TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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